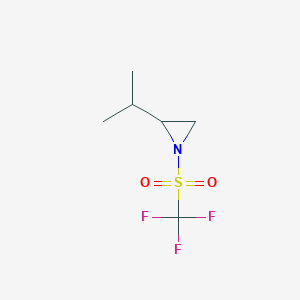
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine is a chemical compound known for its unique structure and reactivity It features an aziridine ring, which is a three-membered nitrogen-containing ring, substituted with a propan-2-yl group and a trifluoromethanesulfonyl group
Preparation Methods
The synthesis of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine typically involves the reaction of aziridine with trifluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Ring-Opening Reactions: The strained aziridine ring can undergo ring-opening reactions with nucleophiles, leading to a variety of products.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine involves its reactivity with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. The trifluoromethanesulfonyl group can enhance the compound’s electrophilicity, making it more reactive in certain conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
2-(Propan-2-yl)-1-(trifluoromethanesulfonyl)aziridine can be compared with other aziridine derivatives, such as:
2-(Propan-2-yl)aziridine: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain conditions.
1-(Trifluoromethanesulfonyl)aziridine: Lacks the propan-2-yl group, which can affect its steric and electronic properties.
Properties
CAS No. |
196520-85-1 |
|---|---|
Molecular Formula |
C6H10F3NO2S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-propan-2-yl-1-(trifluoromethylsulfonyl)aziridine |
InChI |
InChI=1S/C6H10F3NO2S/c1-4(2)5-3-10(5)13(11,12)6(7,8)9/h4-5H,3H2,1-2H3 |
InChI Key |
UKCBHEBTYNCWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















